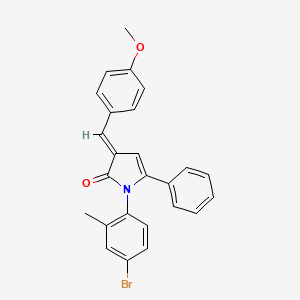![molecular formula C21H17N5O7S B11695361 N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)
N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes méthoxy, nitropyridinyle et nitrophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :
Formation du benzaldéhyde substitué par un groupe méthoxy : Cela implique la réaction du 3-méthoxy-4-hydroxybenzaldéhyde avec le 5-nitropyridine-2-ol dans des conditions spécifiques pour former l’intermédiaire souhaité.
Réaction de condensation : L’intermédiaire est ensuite soumis à une réaction de condensation avec la 2-[(4-nitrophényl)sulfanyl]acétohydrazide pour former le produit final. Cette étape nécessite un contrôle précis de la température et du pH pour assurer un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela pourrait inclure l’utilisation de catalyseurs, l’amélioration des conditions réactionnelles et des processus évolutifs pour faciliter la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Les groupes nitro du composé peuvent subir des réactions de substitution, où ils sont remplacés par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des nitro-oxydes, tandis que la réduction pourrait produire des amines.
Applications de la recherche scientifique
La N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et déclenchant une cascade d’événements biochimiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-[1,1′-biphényl]-2-sulfonamide .
- 3,5-Diméthyl-1-adamantanol .
Unicité
La N’-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]-2-[(4-nitrophényl)sulfanyl]acétohydrazide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H17N5O7S |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C21H17N5O7S/c1-32-19-10-14(2-8-18(19)33-21-9-5-16(12-22-21)26(30)31)11-23-24-20(27)13-34-17-6-3-15(4-7-17)25(28)29/h2-12H,13H2,1H3,(H,24,27)/b23-11+ |
Clé InChI |
YVPHYXDWUSRGSM-FOKLQQMPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11695281.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695286.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B11695289.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11695301.png)
![2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695308.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11695316.png)

![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)
![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)
![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)

![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695351.png)
![5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11695369.png)

